molecular formula C22H24N2OS2 B430475 (1E)-4,4,8-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE

(1E)-4,4,8-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE

Cat. No.: B430475
M. Wt: 396.6g/mol
InChI Key: FFGCQAYKXYOKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-4,4,8-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound with a unique structure that includes a quinoline core, a propoxyphenyl group, and a dithiolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4,4,8-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

The next step involves the introduction of the dithiolo ring, which can be achieved through the reaction of the quinoline core with a dithiol compound under basic conditions. Finally, the propoxyphenyl group is introduced through a nucleophilic substitution reaction, where the quinoline-dithiolo intermediate reacts with 4-propoxyphenyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and the dithiolo ring formation, as well as the use of automated systems for the nucleophilic substitution step.

Chemical Reactions Analysis

Types of Reactions

(1E)-4,4,8-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the compound can lead to the formation of the corresponding amine or thiol derivatives.

    Substitution: The propoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(1E)-4,4,8-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1E)-4,4,8-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The dithiolo ring and quinoline core are likely involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine
  • N-(4-ethoxyphenyl)-N-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine

Uniqueness

(1E)-4,4,8-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is unique due to the presence of the propoxyphenyl group, which can influence its reactivity and interactions with molecular targets. This makes it distinct from similar compounds with different substituents, potentially leading to different biological or chemical properties.

Properties

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6g/mol

IUPAC Name

4,4,8-trimethyl-N-(4-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C22H24N2OS2/c1-5-12-25-16-9-7-15(8-10-16)23-21-19-17-13-14(2)6-11-18(17)24-22(3,4)20(19)26-27-21/h6-11,13,24H,5,12H2,1-4H3

InChI Key

FFGCQAYKXYOKFX-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)C)(C)C)SS2

Canonical SMILES

CCCOC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)C)(C)C)SS2

Origin of Product

United States

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